molecular formula C18H23N3O3S2 B2810212 N-(sec-butyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941892-63-3

N-(sec-butyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2810212
CAS RN: 941892-63-3
M. Wt: 393.52
InChI Key: IIHJUYSNJSXHHQ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

Research on compounds structurally similar to N-(sec-butyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide highlights their synthesis and potential biological activities. A notable study describes the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties. This approach involves the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrating in vitro anticancer activity in the "60 lines screening" according to the NCI DTP protocol (Yushyn, Holota, & Lesyk, 2022).

Another study explored the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, providing insights into their chemical properties and potential for further development into therapeutic agents (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial and Anticancer Applications

Compounds related to the chemical structure of interest have shown a range of biological activities. A study on 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives revealed their potential as antibacterial and antifungal agents. These derivatives were designed and synthesized with the expectation of displaying significant antimicrobial activity, underscoring the therapeutic potential of thiadiazole compounds in treating various infections (Ameen & Qasir, 2017).

Furthermore, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their antioxidant and/or anti-inflammatory compounds. These compounds, particularly 4k and 4l, exhibited significant antioxidant activity in various assays, while others showed promising anti-inflammatory activity, indicating the potential for these derivatives in developing new therapeutic agents for conditions related to oxidative stress and inflammation (Koppireddi et al., 2013).

properties

IUPAC Name

N-butan-2-yl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-4-12(2)19-16(22)9-14-10-25-18(21-14)26-11-17(23)20-13-5-7-15(24-3)8-6-13/h5-8,10,12H,4,9,11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHJUYSNJSXHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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